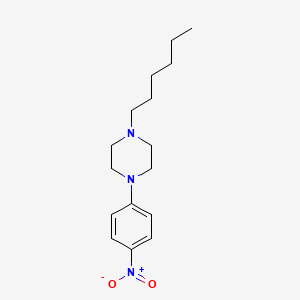

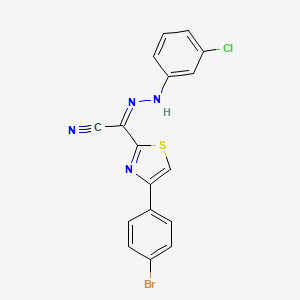

(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

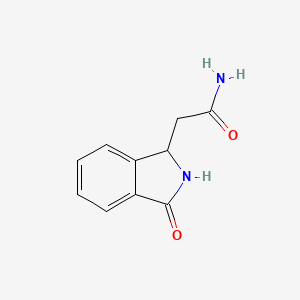

The compound "(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. The compound features a piperazine ring substituted with a 2-chlorophenyl group and a cyclopropylmethanone moiety that is further substituted with a thiophene-isoxazole ring system. This structure suggests potential biological activity, which is supported by studies on similar compounds.

Synthesis Analysis

The synthesis of related piperazine derivatives, such as the [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, has been achieved using the reductive amination method with sodium triacetoxyborohydride as a reducing agent . This method appears to be straightforward and convenient, providing a series of compounds characterized by elemental analysis and spectral studies.

Molecular Structure Analysis

While the specific molecular structure of the compound is not detailed in the provided papers, similar compounds have been studied. For instance, the crystal structure of an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone has been reported, showing significant dihedral angles between the benzene ring and the piperidine rings, which could influence the compound's interaction with biological targets . The presence of intermolecular hydrogen bonds suggests potential for specific binding interactions.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the compound . However, the synthesis and structural studies of related compounds imply that the piperazine derivatives can undergo substitution reactions, which are essential for the modification and optimization of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been explored. For example, the thermal properties of a piperazine derivative with a benzenesulfonyl group were stable in the temperature range of 20-170°C, indicating good thermal stability . The optical properties, such as the HOMO-LUMO energy gap, have also been evaluated, which are important for understanding the electronic behavior and reactivity of the molecule .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound and its derivatives have been synthesized through various chemical methods, aiming to explore their structural and functional properties. For example, a study focused on synthesizing derivatives to investigate their anticancer and antituberculosis activities, using reductive amination methods and characterizing the structures through elemental analysis and spectral studies (Mallikarjuna, Padmashali, & Sandeep, 2014). Another research synthesized and characterized novel compounds aiming to understand their antibacterial activity through various spectroscopic techniques and theoretical calculations (Shahana & Yardily, 2020).

Biological Activities

The synthesized derivatives of this compound have shown significant biological activities, including anticancer, antituberculosis, and antimicrobial effects. Some derivatives exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity against standard strains of M. tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014). Other studies have demonstrated the antimicrobial activities of synthesized derivatives, showing good or moderate activities against various microorganisms (Bektaş et al., 2007).

Antagonist and Agonist Activities

Research has also explored the molecular interaction of derivatives of this compound with specific receptors, such as the CB1 cannabinoid receptor, indicating potential for pharmaceutical applications (Shim et al., 2002). These studies contribute to the understanding of the compound's mechanism of action and its potential therapeutic benefits.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with dopamine receptors . These receptors play a crucial role in the nervous system, regulating mood, motivation, and reward.

Mode of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . This interaction can lead to changes in the receptor’s function, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a range of biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been noted for their solubility , which can impact bioavailability.

Result of Action

The wide range of biological activities associated with similar compounds suggests that the compound could have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c22-15-4-1-2-5-16(15)24-9-11-25(12-10-24)20(26)21(7-8-21)19-14-17(27-23-19)18-6-3-13-28-18/h1-6,13-14H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQZGHKKUAXEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Chlorophenyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

![3-(3-methylthiophen-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2520106.png)

![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)